

# initial clinical trials of migalastat for Fabry disease

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## Compound of Interest

Compound Name: Migalastat

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An In-depth Technical Guide to the Initial Clinical Trials of **Migalastat** for Fabry Disease

## Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme alpha-galactosidase A ( $\alpha$ -Gal A).[1] This enzymatic deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes of various cell types.[1][2] The resulting cellular dysfunction affects multiple organs, including the kidneys, heart, and nervous system, leading to significant morbidity and premature mortality.[3][4]

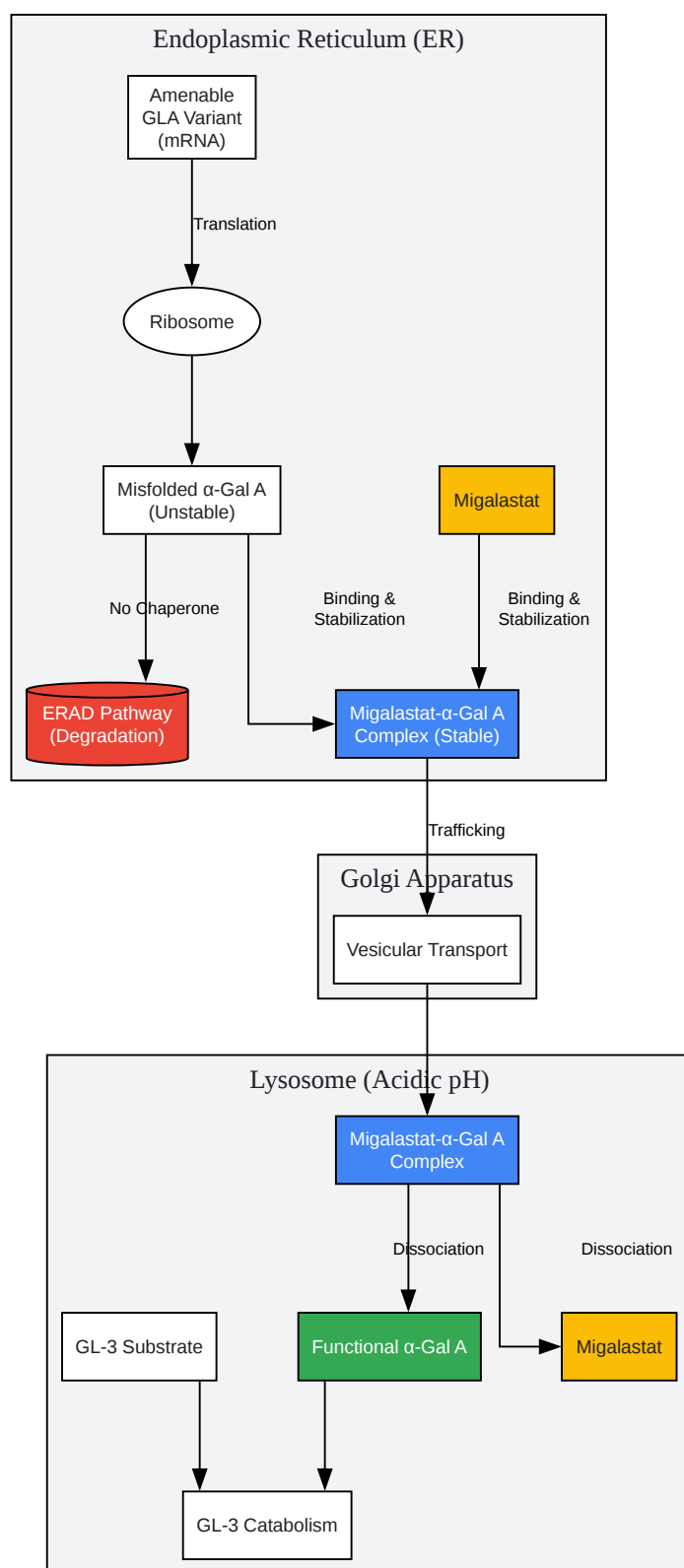
**Migalastat** (Galafold™) is an oral pharmacological chaperone developed as a targeted therapy for Fabry disease.[3][5] Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, **migalastat** is a small molecule designed to bind to and stabilize specific mutant forms of the patient's own  $\alpha$ -Gal A enzyme.[2] This guide provides a detailed overview of the foundational Phase 1 and Phase 2 clinical trials that established the clinical proof of concept, pharmacokinetic profile, and initial efficacy and safety of **migalastat** for patients with amenable GLA variants.

## Core Mechanism of Action

**Migalastat** is an iminosugar analogue of the terminal galactose of GL-3.[5] It selectively and reversibly binds to the active site of certain misfolded, but still catalytically competent, mutant

$\alpha$ -Gal A proteins in the endoplasmic reticulum (ER).[2][5] This binding stabilizes the enzyme's conformation, preventing its premature degradation by the ER-associated protein degradation (ERAD) pathway. The stabilized enzyme can then traffic correctly through the Golgi apparatus to the lysosome.[2]

Within the acidic environment of the lysosome and in the presence of high concentrations of substrate (GL-3), **migalastat** dissociates from the active site. This allows the now properly localized  $\alpha$ -Gal A enzyme to catabolize the accumulated glycosphingolipids.[2] This mechanism is only effective for patients with GLA mutations that result in a misfolded but partially functional protein, referred to as "amenable" mutations.[2][5]



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**Caption:** Mechanism of action of **migalastat** as a pharmacological chaperone.

## Phase 1 Clinical Trials in Healthy Volunteers

The initial Phase 1 studies were designed to assess the safety, tolerability, and pharmacokinetics (PK) of **migalastat** in healthy individuals.

### Experimental Protocol

Four double-blind, placebo-controlled studies were conducted with 124 healthy volunteers aged 18-55.[6] The protocol involved:

- Single Ascending Dose: Participants received single oral doses of **migalastat** HCl ranging from 25 mg to 2000 mg.[6]
- Multiple Ascending Dose: Participants received twice-daily oral doses of 50 mg or 150 mg for 7 days.[6]
- Pharmacokinetic Sampling: Serial blood and urine samples were collected to determine PK parameters.[6]
- Pharmacodynamic Assessment: White blood cell  $\alpha$ -Gal A activity was measured as an early indicator of target engagement.[6]
- Safety Monitoring: Included clinical laboratory tests, electrocardiograms (ECGs), physical examinations, vital signs, and monitoring of adverse events (AEs).[6][7]

### Pharmacokinetic and Pharmacodynamic Data

The studies demonstrated that **migalastat** has a predictable pharmacokinetic profile. The 150 mg dose, administered twice daily for 7 days, was found to be generally safe and well-tolerated.[6]

PK Parameter	Single Dose Range (25 mg - 2000 mg)	Reference
AUC <sub>∞</sub>	1129 - 72,838 ng·h/mL	[6]
C <sub>max</sub>	200.5 - 13,844 ng/mL	[6]
t <sub>1/2</sub>	3 - 4 hours	[6]
Dose Proportionality	Yes	[6]
Time to Steady State	Achieved by Day 7 (multiple dosing)	[6]
Excretion	Up to 67% excreted unchanged in urine	[6]

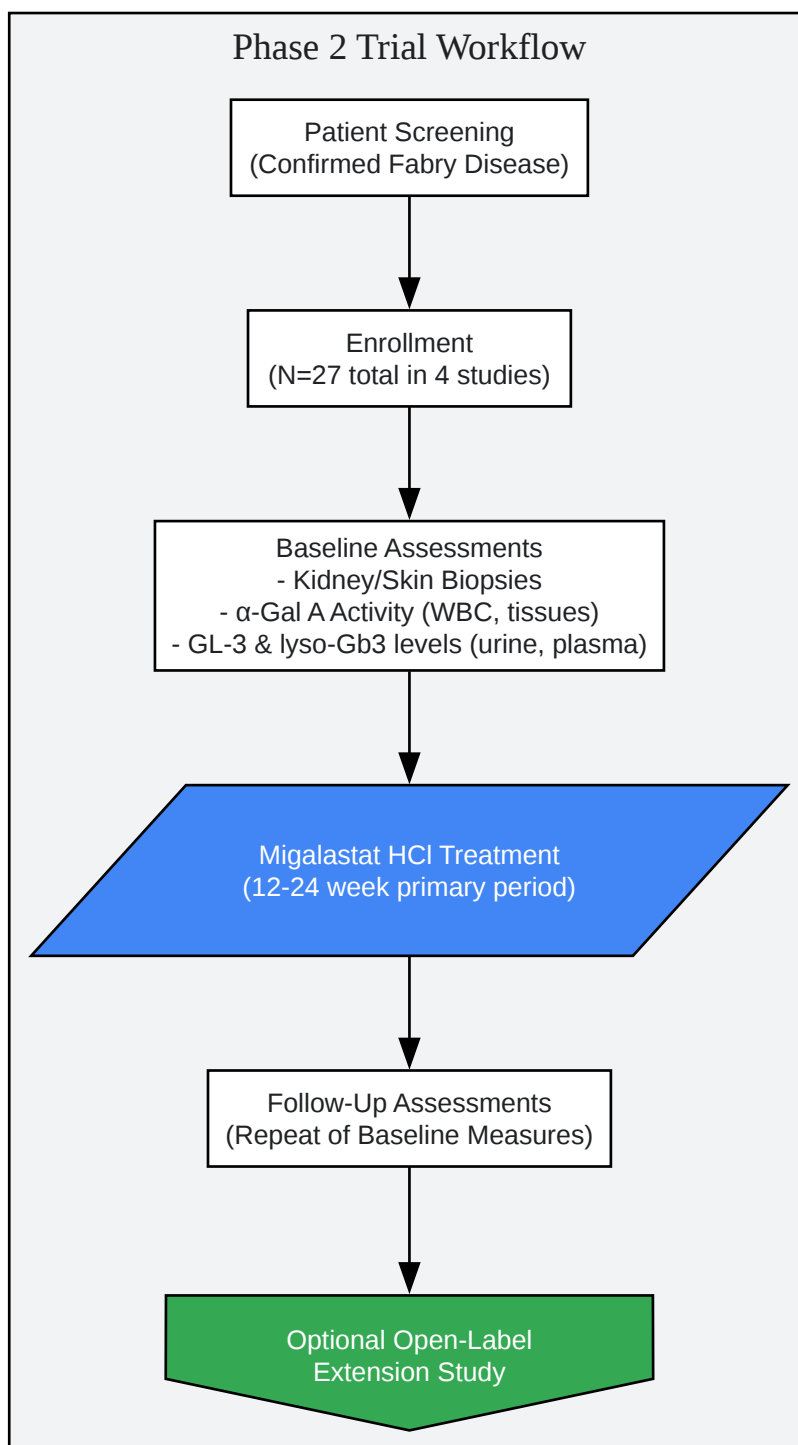
A key pharmacodynamic finding was a dose-related increase in  $\alpha$ -Gal A enzyme activity even in healthy subjects, providing a successful proof of mechanism for the chaperone effect.[6] No abnormal cardiac effects, including QTc interval prolongation, were observed.[6]

## Phase 2 Clinical Trials in Fabry Patients

Following the promising Phase 1 results, four open-label Phase 2 trials were initiated to evaluate **migalastat** in patients with Fabry disease. These studies were crucial for assessing safety and pharmacodynamic responses in the target population.

## Experimental Protocol

The Phase 2 program enrolled both male and female patients with a confirmed diagnosis of Fabry disease and GLA mutations that were later retrospectively classified as amenable or non-amenable based on an in vitro assay in Human Embryonic Kidney (HEK)-293 cells.[8]



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**Caption:** Generalized experimental workflow for the initial Phase 2 studies.

Key Methodologies:

- Patient Population: 18 men and 9 women aged 17 to 65 with 21 different missense mutations.
- Treatment Duration: Primary treatment arms were 12 or 24 weeks, with an optional open-label extension.
- Primary Objective: Evaluate the safety and tolerability of **migalastat**.
- Secondary/Pharmacodynamic Objectives:
  - Measure changes in  $\alpha$ -Gal A activity in white blood cells (WBC), kidney, and skin.[\[8\]](#)
  - Quantify changes in GL-3 substrate levels in urine, plasma, skin, and kidney interstitial capillaries.[\[5\]](#)[\[8\]](#)

## Efficacy and Safety Data

The Phase 2 trials provided the first evidence of **migalastat**'s biological activity in patients. A clear distinction in response was observed between patients with amenable mutations and those with non-amenable mutations.[\[8\]](#)[\[9\]](#)

Efficacy Endpoint	Key Quantitative Results	Reference
$\alpha$ -Gal A Activity Increase	An increase was seen in 24 of 26 patients (WBC, kidney, skin). In a study of 9 females, 6 demonstrated an increase of at least 50% in blood, skin, and kidney.[8]	[8]
Kidney GL-3 Reduction	Amenable Mutations: Median decrease of 78% in interstitial capillary GL-3 (in 5 patients with paired biopsies).	[9]
Non-Amenable Mutations: Median increase of 114% in interstitial capillary GL-3 (in 3 patients with paired biopsies).	[9]	
Plasma lyso-Gb3	Reduced levels observed in patients with amenable mutations compared to baseline.	[5]
Renal Function	Remained stable in patients with amenable mutations as measured by eGFR and proteinuria.	[9]

Safety Profile: **Migalastat** was generally safe and well-tolerated across all doses evaluated.

- No drug-related serious adverse events (SAEs) were reported during the primary treatment periods.[9]
- The most common adverse events included arthralgia, fatigue, back pain, and pain in the extremities.[9]

## Conclusion from Initial Trials

The initial Phase 1 and 2 clinical trials were instrumental in establishing the foundation for the later-stage development of **migalastat**. Phase 1 studies in healthy volunteers defined a safe and well-characterized pharmacokinetic profile, with early data suggesting successful target engagement.[6] The subsequent Phase 2 studies provided the first critical evidence that **migalastat** could increase  $\alpha$ -Gal A activity and reduce the pathological substrate GL-3 in kidney cells of Fabry patients with amenable GLA mutations.[9] These findings strongly supported the chaperone's mechanism of action and its potential as a genotype-specific oral therapy. The favorable safety profile and positive pharmacodynamic results from these initial trials directly led to the design of the pivotal Phase 3 registration studies (FACETS and ATTRACT) to confirm the clinical benefit of **migalastat**.<sup>[10]</sup>

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